molecular formula C9H9N3O2 B14265847 1-(Nitromethylidene)-2,7a-dihydro-1H-isoindol-3-amine CAS No. 139362-99-5

1-(Nitromethylidene)-2,7a-dihydro-1H-isoindol-3-amine

Katalognummer: B14265847
CAS-Nummer: 139362-99-5
Molekulargewicht: 191.19 g/mol
InChI-Schlüssel: HXEJKHYOPGUVKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Nitromethylidene)-2,7a-dihydro-1H-isoindol-3-amine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a nitromethylidene group attached to an isoindoline core, which imparts distinct chemical reactivity and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Nitromethylidene)-2,7a-dihydro-1H-isoindol-3-amine typically involves the reaction of alkyl 3-bromo-3-nitroacrylates with diamines such as 1,2-diaminoethane or 1,2-diaminopropane . The reaction proceeds through a nucleophilic substitution mechanism, where the diamine attacks the electrophilic carbon of the nitroacrylate, leading to the formation of the desired heterocyclic structure.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Nitromethylidene)-2,7a-dihydro-1H-isoindol-3-amine undergoes various chemical reactions, including:

    Oxidation: The nitromethylidene group can be oxidized to form nitro derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitromethylidene group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted isoindoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(Nitromethylidene)-2,7a-dihydro-1H-isoindol-3-amine has found applications in several scientific domains:

Wirkmechanismus

The mechanism by which 1-(Nitromethylidene)-2,7a-dihydro-1H-isoindol-3-amine exerts its effects involves interactions with various molecular targets. The nitromethylidene group can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can modulate signaling pathways and enzyme activities, contributing to the compound’s biological effects .

Vergleich Mit ähnlichen Verbindungen

  • 3-(Nitromethylidene)-piperazin-2-ones
  • 3-(Nitromethylidene)morpholin-2-one

Comparison: 1-(Nitromethylidene)-2,7a-dihydro-1H-isoindol-3-amine is unique due to its isoindoline core, which imparts distinct chemical reactivity and biological activity compared to other nitromethylidene-containing compounds. The presence of the isoindoline ring system can influence the compound’s electronic properties and its ability to interact with biological targets .

Eigenschaften

CAS-Nummer

139362-99-5

Molekularformel

C9H9N3O2

Molekulargewicht

191.19 g/mol

IUPAC-Name

3-(nitromethylidene)-2,3a-dihydroisoindol-1-amine

InChI

InChI=1S/C9H9N3O2/c10-9-7-4-2-1-3-6(7)8(11-9)5-12(13)14/h1-6,11H,10H2

InChI-Schlüssel

HXEJKHYOPGUVKF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2C(=C(NC2=C[N+](=O)[O-])N)C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.